Home > Products > Screening Compounds P9405 > Bcl-xL antagonist 2
Bcl-xL antagonist 2 -

Bcl-xL antagonist 2

Catalog Number: EVT-8350266
CAS Number:
Molecular Formula: C21H16N4O3S2
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bcl-xL antagonist 2 is a potent small molecule designed to inhibit the B-cell lymphoma-extra-large protein, a member of the Bcl-2 family that plays a crucial role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, especially given the overexpression of Bcl-xL in various malignancies. The development of this antagonist is rooted in structure-based design strategies that leverage the structural characteristics of Bcl-xL to enhance binding affinity and specificity.

Source

The compound was synthesized through various methodologies outlined in recent studies, which emphasize its efficacy against cancer cell lines and its role in modulating apoptotic pathways. Notably, research has demonstrated that Bcl-xL antagonists can significantly influence mitochondrial bioenergetics and apoptosis in cancer cells, making them valuable candidates for further clinical exploration .

Classification

Bcl-xL antagonist 2 falls under the category of small-molecule inhibitors targeting anti-apoptotic proteins, specifically within the Bcl-2 family. This classification highlights its mechanism of action, which involves promoting apoptosis in cancer cells by inhibiting the protective effects of Bcl-xL.

Synthesis Analysis

Methods

The synthesis of Bcl-xL antagonist 2 involves several key steps that have been optimized for efficiency and yield. Initial methods focused on a structure-based design approach, utilizing computational modeling to predict binding interactions with the target protein.

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available precursors that are modified through a series of chemical reactions.
  2. Key Reactions:
    • Coupling Reactions: A critical step involves coupling a sulfonamide moiety with an acid moiety to form the core structure of the antagonist.
    • Optimization: Techniques such as high-performance liquid chromatography are employed to purify intermediates and final products, ensuring high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure

Bcl-xL antagonist 2 features a complex molecular architecture designed to maximize interaction with the Bcl-xL protein. The structural integrity is crucial for its binding efficacy.

Data

  • Molecular Formula: The exact molecular formula varies based on specific modifications during synthesis but generally includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the three-dimensional conformation of the compound when bound to Bcl-xL .
Chemical Reactions Analysis

Reactions

The synthesis includes several chemical transformations that are pivotal for constructing the final product:

Technical Details

  • Reaction Conditions: Temperature, solvent choice, and reaction time are meticulously controlled to optimize yield.
  • Analytical Techniques: Techniques such as mass spectrometry and nuclear magnetic resonance are employed to confirm structural integrity at each stage of synthesis .
Mechanism of Action

Process

Bcl-xL antagonist 2 functions by disrupting the interactions between Bcl-xL and pro-apoptotic proteins like BIM (Bcl-2 interacting mediator of cell death). By inhibiting these interactions, the compound promotes apoptosis in cancer cells.

Data

  • Binding Affinity: The antagonist demonstrates high binding affinity (measured in nanomolar ranges) towards Bcl-xL, significantly outcompeting endogenous pro-survival factors .
  • Cellular Effects: In vitro studies have shown that treatment with Bcl-xL antagonists leads to increased cytochrome c release from mitochondria, triggering apoptotic cascades .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility profiles indicate good aqueous solubility due to specific functional groups incorporated into the structure.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reactivity profiles suggest that it can participate in further chemical modifications if necessary for enhancing therapeutic efficacy .
Applications

Scientific Uses

Bcl-xL antagonist 2 has significant potential in cancer therapy due to its ability to induce apoptosis selectively in cancer cells overexpressing anti-apoptotic proteins. Key applications include:

Biological Context of Bcl-xL in Apoptotic Regulation

Role of Bcl-xL in Mitochondrial Apoptosis Pathways

B-cell lymphoma-extra large (Bcl-xL) is a transmembrane protein residing primarily in the outer mitochondrial membrane, where it functions as a critical regulator of the intrinsic apoptosis pathway [2] [9]. Structurally, Bcl-xL belongs to the Bcl-2 protein family and contains four conserved Bcl-2 homology (BH) domains (BH1-BH4), which enable its interactions with pro-apoptotic family members [1]. The BH4 domain is uniquely essential for its anti-apoptotic function, while the hydrophobic groove formed by BH1-BH3 domains mediates binding to pro-apoptotic proteins [1] [9].

Bcl-xL maintains mitochondrial membrane integrity by preventing the oligomerization of Bcl-2-associated X protein (BAX) and Bcl-2 homologous antagonist/killer (BAK) – the effector proteins that form pores in the outer mitochondrial membrane [2] [6]. This pore formation permits cytochrome c release, which activates caspase cascades and commits the cell to apoptosis [6] [9]. Bcl-xL directly sequesters activated BAX/BAK and prevents cytochrome c efflux [2]. Additionally, Bcl-xL binds cytochrome c itself, creating a secondary layer of apoptosis inhibition by blocking apoptosome formation even if mitochondrial permeabilization occurs [2] [4].

Table 1: Structural Domains of Bcl-xL and Their Functional Roles

DomainStructural FeaturesFunctional Role
BH4N-terminal α-helical domainUnique to anti-apoptotic members; stabilizes protein structure; essential for mitochondrial localization
BH3Central amphipathic helixMediates heterodimerization with pro-apoptotic proteins (e.g., BAX, BAK)
BH1-BH2Hydrophobic pocket-forming domainsForms binding groove for BH3 domains of pro-apoptotic proteins
Transmembrane DomainC-terminal hydrophobic anchorInserts into mitochondrial/ER membranes

Anti-Apoptotic Mechanisms of Bcl-xL in Cancer Cell Survival

Bcl-xL confers robust survival advantages to cancer cells through multifaceted molecular mechanisms. Its primary function involves neutralizing pro-apoptotic Bcl-2 family proteins, including both effector proteins (BAX, BAK) and BH3-only sensors (BIM, BID, PUMA) [5] [6]. Quantitative comparisons reveal Bcl-xL is approximately tenfold more potent than Bcl-2 in suppressing apoptosis induced by genotoxic agents like doxorubicin in breast cancer models [10]. This enhanced efficacy stems from Bcl-xL’s superior binding affinity for key pro-apoptotic partners:

Table 2: Relative Binding Affinities of Bcl-xL vs. Bcl-2 for Pro-Apoptotic Proteins

Pro-Apoptotic ProteinBcl-xL Binding Affinity (Kd)Bcl-2 Binding Affinity (Kd)Functional Consequence
BIM0.2 nM0.8 nMEnhanced sequestration of apoptosis initiators
BAX20 nM>200 nMMore effective inhibition of pore formation
PUMA1.1 nM3.5 nMBroader suppression of stress signals

Beyond mitochondrial regulation, Bcl-xL localizes to the endoplasmic reticulum (ER), where it modulates calcium (Ca²⁺) signaling. At the ER, Bcl-xL dampens IP₃ receptor (IP₃R)-mediated Ca²⁺ flux to mitochondria, preventing Ca²⁺-induced apoptosis [9]. This function is qualitatively distinct from Bcl-2, as Bcl-xL suppresses apoptosis induced by ER stressors (e.g., thapsigargin) more effectively [10]. Furthermore, Bcl-xL enhances cancer cell resilience by promoting oxidative phosphorylation and ATP production, creating an energetic advantage in tumor microenvironments [6] [9].

Bcl-xL Overexpression in Hematological Malignancies: Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin’s Lymphoma (NHL)

Bcl-xL dysregulation is a hallmark of hematological malignancies. In Chronic Lymphocytic Leukemia (CLL), Bcl-xL expression is dynamically regulated by the tumor microenvironment. Circulating CLL cells exhibit minimal Bcl-xL, but upon migrating to lymph nodes, CD40 ligand (CD40L) engagement activates nuclear factor kappa B (NF-κB) signaling [3] [7]. Canonical NF-κB (p65/p50) initiates BCL2L1 (the gene encoding Bcl-xL) transcription, while non-canonical NF-κB (p52/RelB) sustains its expression [3]. This microenvironment-induced Bcl-xL overexpression directly confers resistance to Bcl-2 inhibitors like venetoclax by sequestering pro-apoptotic BIM and BID [3].

In Non-Hodgkin’s Lymphoma (NHL), genomic alterations drive Bcl-xL dysregulation. The t(14;18) translocation, though classically associated with Bcl-2, occasionally involves BCL2L1, placing it under immunoglobulin enhancer control [1] [8]. Point mutations in BCL2L1 also occur, such as a missense Ser154Gly mutation identified in diffuse large B-cell lymphoma (DLBCL) [4]. While mutation frequency is low (~2%), Bcl-xL protein overexpression is prevalent and correlates with advanced disease and chemotherapy resistance [4] [7].

Table 3: Bcl-xL Alterations in Hematological Malignancies

MalignancyMolecular AlterationFrequencyFunctional Impact
Chronic Lymphocytic LeukemiaMicroenvironment-induced NF-κB activation>80% of LN-infiltrated casesMediates venetoclax resistance; enables survival despite Bcl-2 inhibition
Diffuse Large B-Cell LymphomaBCL2L1 Ser154Gly missense mutation~2% of casesUnknown functional significance; potential stabilization of protein
Follicular LymphomaBCL2L1 gene amplification10-15% of casesOverexpression enhances anti-apoptotic capacity

Therapeutically, Bcl-xL’s role in NHL is underscored by murine models where Bcl-xL deletion reduced lymphoma incidence [6]. Similarly, in CLL, disrupting NF-κB-mediated Bcl-xL upregulation sensitizes cells to venetoclax [3], validating Bcl-xL as a critical target in hematological cancers.

Properties

Product Name

Bcl-xL antagonist 2

IUPAC Name

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid

Molecular Formula

C21H16N4O3S2

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26)

InChI Key

PHCCZZHEZZPUGG-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.